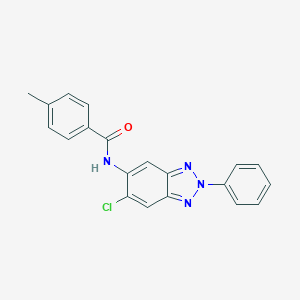
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide, also known as TBC or Tinuvin 327, is a chemical compound that belongs to the class of benzotriazole UV absorbers. It is widely used as a UV stabilizer in various industrial applications, including plastics, coatings, adhesives, and fibers. TBC has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide works by absorbing UV radiation and converting it into heat, which is dissipated into the surrounding environment. This prevents the UV radiation from reaching and damaging the underlying material. This compound is effective in absorbing UV radiation in the range of 290-400 nm, which is the most damaging range for many materials.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is considered safe for use in various applications, including food packaging, medical devices, and textiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide has several advantages as a UV stabilizer for lab experiments. It is easy to handle, has a high degree of purity, and is compatible with a wide range of materials. However, this compound has some limitations as well. It is not effective in absorbing UV radiation below 290 nm, which may be important for some applications. This compound may also interfere with some analytical techniques, such as UV spectroscopy, which may require the use of alternative UV absorbers.
Direcciones Futuras
There are several future directions for research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the study of the interaction of this compound with different materials, including polymers, coatings, and fibers. This research can help to optimize the use of this compound as a UV stabilizer in various applications. Additionally, the development of new UV absorbers with improved properties, such as broader UV absorption range and higher efficiency, is an important area of research.
Métodos De Síntesis
The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide involves the reaction of 2-phenyl-2H-benzotriazole with 4-methylbenzoyl chloride in the presence of a base and a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 139-142°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide has been widely used in scientific research as a UV stabilizer for various materials. Its ability to absorb UV radiation and prevent photo-degradation makes it an ideal candidate for UV protection in polymers, coatings, and other materials. This compound has also been used as a probe to study the interaction of UV absorbers with polymers and other materials.
Propiedades
Fórmula molecular |
C20H15ClN4O |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-7-9-14(10-8-13)20(26)22-17-12-19-18(11-16(17)21)23-25(24-19)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26) |
Clave InChI |
MNTHVNRPJMYGQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251456.png)
![4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251460.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251463.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-iodobenzamide](/img/structure/B251465.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B251466.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B251467.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B251468.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251472.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251473.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
